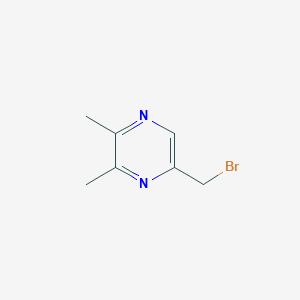
5-(Bromomethyl)-2,3-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,3-dimethylpyrazine: is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a bromomethyl group at the 5-position and two methyl groups at the 2 and 3 positions makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dimethylpyrazine typically involves the bromination of 2,3-dimethylpyrazine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2,3-dimethylpyrazine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, and ethers can be formed.
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Methyl-substituted pyrazines.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2,3-dimethylpyrazine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazines on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,3-dimethylpyrazine involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 5-(Chloromethyl)-2,3-dimethylpyrazine
- 5-(Iodomethyl)-2,3-dimethylpyrazine
- 2,3-Dimethylpyrazine
Comparison: 5-(Bromomethyl)-2,3-dimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes. Compared to 2,3-dimethylpyrazine, the bromomethyl derivative offers more versatility in synthetic applications due to the reactive bromomethyl group.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(bromomethyl)-2,3-dimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(2)10-7(3-8)4-9-5/h4H,3H2,1-2H3 |
InChI Key |
WAQPXULQFRHBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
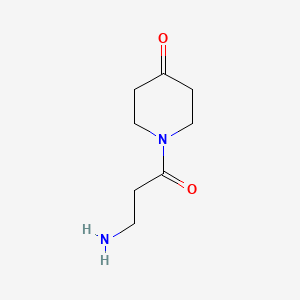

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)

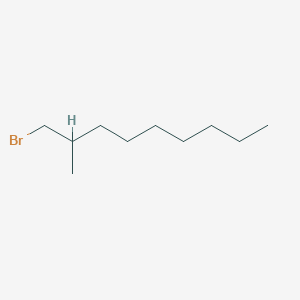
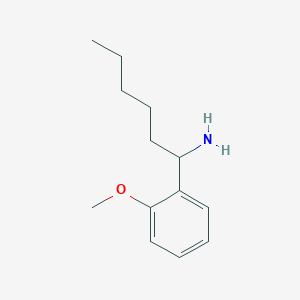
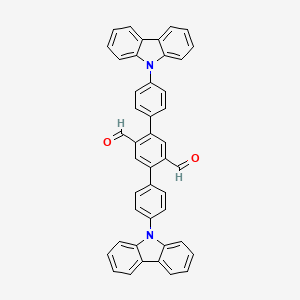

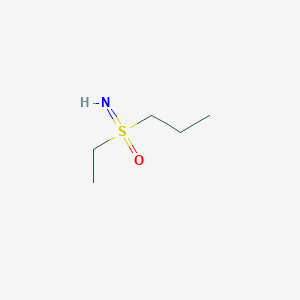
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
